Cas no 7401-05-0 (N-ethyl-4-methylpiperazine-1-carboxamide)

N-ethyl-4-methylpiperazine-1-carboxamide structure
7401-05-0 structure
Product Name:N-ethyl-4-methylpiperazine-1-carboxamide
CAS No:7401-05-0
MF:C8H17N3O
MW:171.240081548691
CID:573454
PubChem ID:116045
Update Time:2025-04-19

N-ethyl-4-methylpiperazine-1-carboxamide Chemical and Physical Properties

Names and Identifiers

    • 1-Piperazinecarboxamide,N-ethyl-4-methyl-
    • (2E)-1,3,3,4-TETRAMETHYLPIPERAZIN-2-ONE OXIME
    • 1-Piperazinecarboxamide,N-ethyl-4-methyl-(9CI)
    • N-ethyl-4-methylpiperazine-1-carboxamide
    • 4-Methyl-piperazin-1-carbonsaeure-aethylamid
    • 4-methyl-piperazine-1-carboxylic acid ethylamide
    • N-ethyl-4-methyl-1-piperazinecarboxamide
    • SCHEMBL4534033
    • YXQ5D4KZG6
    • CHEMBL3622601
    • 7401-05-0
    • UNII-YXQ5D4KZG6
    • NSC-37242
    • NSC37242
    • 1-Piperazinecarboxamide, N-ethyl-4-methyl-
    • BDBM50498762
    • 1-Ethylcarbamoyl-4-methylpiperazine
    • F8887-1697
    • DTXSID50276172
    • AKOS026739229
    • Inchi: 1S/C8H17N3O/c1-3-9-8(12)11-6-4-10(2)5-7-11/h3-7H2,1-2H3,(H,9,12)
    • InChI Key: JNGRMEMVULIXBF-UHFFFAOYSA-N
    • SMILES: O=C(NCC)N1CCN(C)CC1

Computed Properties

  • Exact Mass: 171.13700
  • Monoisotopic Mass: 171.137
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 1
  • Complexity: 152
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: -0.3
  • Topological Polar Surface Area: 35.6Ų

Experimental Properties

  • Density: 1.036
  • Boiling Point: 332.4 ºC at 760 mmHg
  • Flash Point: 154.8 ºC
  • Refractive Index: 1.489
  • PSA: 35.58000
  • LogP: 0.23000

N-ethyl-4-methylpiperazine-1-carboxamide Pricemore >>

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